molecular formula C24H29N5O7 B1216176 Z-Gly-Gly-Leu-pNA CAS No. 53046-98-3

Z-Gly-Gly-Leu-pNA

Cat. No. B1216176
CAS RN: 53046-98-3
M. Wt: 499.5 g/mol
InChI Key: HFYACNWCMITZBZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) is a chromogenic substrate . It is used alone or in combination with other substrates such as Suc-LLVY-AMC for measuring the chymotrypsin-like activity of the proteasome . Z-GGL-pNA is also cleaved by proteinase yscE (kexin), subtilisins, and neutral endopeptidase 24.5 .


Molecular Structure Analysis

The molecular formula of Z-Gly-Gly-Leu-pNA is C24H29N5O7 . The IUPAC name is benzyl N - [2- [ [2- [ [4-methyl-1- (4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate . The exact mass is 499.20669828 g/mol .


Chemical Reactions Analysis

Z-GGL-pNA is used as a substrate in protease and peptidase activity assays . It is cleaved by proteinase yscE (kexin), subtilisins, and neutral endopeptidase 24.5 .


Physical And Chemical Properties Analysis

Z-Gly-Gly-Leu-pNA has a molecular weight of 499.5 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 12 . The topological polar surface area is 171 Ų .

Safety and Hazards

The safety data sheet advises to wash thoroughly after handling, avoid inhalation, and avoid contact with eyes, skin, and clothing . It also advises to avoid prolonged or repeated exposure and to store in a cool dry place .

properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYETONKBXGOF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-Gly-Gly-Leu-P-nitroanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Z-Gly-Gly-Leu-pNA, and why was it used in this research?

A1: Z-Gly-Gly-Leu-pNA (Benzyloxycarbonyl-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a synthetic peptide commonly used in biochemistry and enzymology. It serves as a chromogenic substrate for enzymes, specifically proteases.

Q2: What does the study tell us about the Coprinus 7N proteinase's preference for substrates?

A2: The research shows that the Coprinus 7N serine proteinase is capable of hydrolyzing various substrates, including azocasein, azoalbumin, hemoglobin, fibrin, and synthetic chromogenic peptides like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA. [, ] While the study does not directly compare the enzyme's efficiency in breaking down these different substrates, it highlights its potential to act on a range of peptide sequences. Further research comparing the kinetic parameters (Km and Vmax) for these different substrates would be needed to determine if the enzyme exhibits a preference for specific amino acid sequences or structural motifs.

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